Ysptspsy
Description
Significance of the YSPTSPSY Heptad Motif in Eukaryotic Gene Expression Research
The heptad repeat motif of the Pol II CTD is a central hub for the regulation of gene expression. nih.gov The sequence serves as a substrate for numerous protein kinases and phosphatases, whose activities are tightly controlled throughout the transcription cycle. frontiersin.org The specific pattern of phosphorylation on the tyrosine (Y), serine (S), and threonine (T) residues determines the conformation of the CTD and its binding affinity for various regulatory factors. researchgate.net This dynamic interplay, often referred to as the CTD code, ensures the proper progression from transcription initiation to elongation, termination, and the simultaneous processing of the nascent RNA transcript. nih.gov
Phosphorylation of Serine-5 (Ser5) by kinases like Kin28/CDK7 (a component of the general transcription factor TFIIH) is a hallmark of transcription initiation and promoter clearance. nih.gov This modification facilitates the recruitment of mRNA capping enzymes. researchgate.net As the polymerase transitions to the elongation phase, Ser5 phosphorylation levels tend to decrease while Serine-2 (Ser2) phosphorylation, catalyzed by kinases such as Cdk9, becomes dominant. researchgate.net This pSer2 mark is associated with the recruitment of splicing factors and polyadenylation machinery. researchgate.netcaltech.edu
Beyond the well-studied serine modifications, phosphorylation of other residues adds further layers of regulation. Phosphorylation at Threonine-4 (Thr4) by non-canonical kinases like Hrr25 has been shown to selectively modulate the transcription of specific gene classes, including non-coding snoRNA genes, by recruiting termination factors. nih.govcipsm.de Similarly, phosphorylation at Tyrosine-1 (Tyr1) is involved in distinct regulatory pathways, including the transcriptional response to DNA damage, where it can mediate the recruitment of the Polycomb Repressive Complex 2 (PRC2) to induce transcriptional repression. nih.gov The presence of two tyrosine residues in the this compound motif provides additional potential sites for such specialized regulation.
| Residue Position | Phospho-Site | Primary Associated Kinase(s) | Associated Transcriptional Stage | Key Recruited Factors / Function |
|---|---|---|---|---|
| 1 (and 8 in this compound) | Tyr1 | c-Abl, EGFR | DNA Damage Response, Promoter Pausing | Recruits PRC2, mediates transcriptional repression. nih.gov |
| 2 | Ser2 | CDK9 (P-TEFb), CDK12 | Elongation, Termination | Recruits splicing and 3'-end processing factors (polyadenylation). researchgate.net |
| 4 | Thr4 | CDK9, Hrr25 | Elongation, Termination (gene-specific) | Histone methyltransferase recruitment, recruits termination factor Rtt103. nih.govcipsm.de |
| 5 | Ser5 | CDK7 (TFIIH) | Initiation, Promoter Clearance | Recruits mRNA capping enzyme complex. nih.gov |
| 7 | Ser7 | CDK7 (TFIIH) | Initiation, Transcription of snRNAs | Recruits components of the snRNA processing machinery. nih.gov |
Role of the this compound Sequence as a Canonical Repeat in RNA Polymerase II C-Terminal Domain (CTD) Studies
While the consensus sequence of the CTD repeat in mammals and yeast is Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7 (YSPTSPS), the domain itself exhibits considerable sequence heterogeneity. nih.govnih.gov The this compound sequence is therefore considered a non-canonical, or variant, repeat. The existence of these variations is functionally significant, as they can alter the local structure and the efficiency with which they are recognized and modified by kinases and other regulatory proteins. nih.gov
The CTD is an intrinsically disordered region, lacking a fixed three-dimensional structure. nih.gov This structural flexibility is crucial for its function, allowing it to act as a mobile and adaptable interaction hub. researchgate.net The proline residues at positions 3 and 6 introduce kinks into the peptide chain, contributing to its extended conformation and preventing the formation of stable secondary structures like alpha-helices. nih.gov This disordered nature makes the hydroxyl-containing side chains of tyrosine, serine, and threonine highly accessible for phosphorylation and other modifications. nih.govfrontiersin.org
The this compound sequence provides five potential phosphorylation sites (two tyrosines, two serines, and one threonine), offering a platform for generating a highly complex and specific signaling code. Research using synthetic peptides with sequences like this compound is vital for in vitro studies that aim to dissect the specific roles of each modification. These studies help to identify which kinases target which residues, and how specific phosphorylation events influence the binding of individual transcription and processing factors.
| Position | Amino Acid | Abbreviation | Key Property / Potential Modification |
|---|---|---|---|
| 1 | Tyrosine | Tyr (Y) | Aromatic; Hydroxyl group can be phosphorylated. nih.gov |
| 2 | Serine | Ser (S) | Aliphatic; Hydroxyl group can be phosphorylated. frontiersin.org |
| 3 | Proline | Pro (P) | Imino acid; Induces turns in peptide chain, can undergo cis-trans isomerization. nih.gov |
| 4 | Threonine | Thr (T) | Aliphatic; Hydroxyl group can be phosphorylated. frontiersin.org |
| 5 | Serine | Ser (S) | Aliphatic; Hydroxyl group can be phosphorylated. frontiersin.org |
| 6 | Proline | Pro (P) | Imino acid; Induces turns in peptide chain, can undergo cis-trans isomerization. nih.gov |
| 7 | Serine | Ser (S) | Aliphatic; Hydroxyl group can be phosphorylated. nih.gov |
| 8 | Tyrosine | Tyr (Y) | Aromatic; Hydroxyl group can be phosphorylated. nih.gov |
Historical Perspective of this compound Research and its Emerging Academic Relevance
The field of molecular biology, which emerged from the convergence of biochemistry and genetics in the 1930s and 1940s, provided the foundation for understanding the macromolecules that govern life. bionity.com Key milestones, such as the identification of DNA as the genetic material in the 1940s and the elucidation of its double-helix structure in 1953, set the stage for investigating the mechanisms of gene expression. umc.eduwikipedia.org The discovery of RNA polymerase and its central role in transcription was a pivotal moment.
The identification of the unusual, repetitive C-terminal domain on the largest subunit of RNA Polymerase II was a significant breakthrough. Early research focused on characterizing its consensus YSPTSPS sequence and establishing its essentiality for cell viability. The initial functional studies centered on the roles of Ser2 and Ser5 phosphorylation in regulating the transition from transcription initiation to elongation.
The emerging academic relevance of the CTD, and by extension sequences like this compound, lies in the expanding appreciation for the complexity of the "CTD code". nih.gov Research has moved beyond a simple binary switch (pSer5 for initiation, pSer2 for elongation) to a much more nuanced model. Current investigations focus on the so-called "non-canonical" modifications at Tyr1, Thr4, and Ser7, and the specific kinases that place these marks. nih.govcipsm.de This has revealed that the CTD is involved in a wider range of cellular processes than previously thought, including the DNA damage response, cell cycle control, and the regulation of non-coding RNA transcription. researchgate.netnih.gov The study of non-canonical repeats, like this compound, is critical to understanding how variations in the primary CTD sequence can fine-tune the regulation of specific subsets of genes, adding another layer of complexity and specificity to the control of eukaryotic gene expression.
Properties
CAS No. |
127959-11-9 |
|---|---|
Molecular Formula |
C41H56N8O15 |
Molecular Weight |
900.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
InChI Key |
WSYIZXSKHFDPIZ-JEUAVNDSSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
sequence |
YSPTSPSY |
Synonyms |
Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine YSPTSPSY |
Origin of Product |
United States |
Molecular Structure and Conformational Dynamics of Ysptspsy
Solution Conformations and Structural Propensities of YSPTSPSY
Research employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods has provided insights into the preferred conformations adopted by the this compound peptide in aqueous environments. researchgate.net
NMR studies have demonstrated that the this compound peptide is not entirely unstructured in aqueous solution, indicating the presence of partially ordered or preferred conformations. researchgate.net Evidence from NMR spectra, including Nuclear Overhauser Effect (NOE) connectivities, supports the existence of specific structural features that are in equilibrium with unfolded forms of the peptide. researchgate.net Computational analyses, utilizing random conformational search and energy minimization strategies, have also generated populations of conformers, further suggesting that the peptide explores a nonrandom conformational space.
Analysis of the conformational ensemble of this compound has revealed the presence of turn structures, specifically beta-turns and gamma-turns. Computational studies identified four distinct classes of conformers, some of which contain these turn motifs. Experimental NMR data support these findings; for instance, NOE connectivities are consistent with the formation of beta-turn structures. researchgate.net A specific beta-turn appears to be formed by residues Ser2-Pro3-Thr4-Ser5, evidenced by characteristic NOE patterns such as a strong dNN connectivity between Thr4 and Ser5, a d alpha N connectivity between Pro3 and Thr4, and a medium-range NOE between Pro3 alpha and Ser5 NH. researchgate.net Gamma-turns typically involve a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2, while beta-turns involve a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3 over four residues.
Proline residues introduce conformational constraints into peptide chains due to their cyclic side chain, and the isomerization state of the peptide bond preceding proline (cis or trans) significantly impacts local structure. In aqueous solution, the this compound peptide primarily contains Pro3 and Pro6 in the trans conformation, representing over 90% of the observed species under specific conditions (e.g., 90% H2O, pH 3.2). researchgate.net However, studies on related CTD repeats have shown that post-translational modifications, particularly phosphorylation of serine residues within the repeat, can induce a trans-to-cis isomerization of proline. For example, hyper-Ser5 phosphorylation has been shown to cause dramatic trans to cis switches in proline conformations within CTD heptads. NMR spectroscopy, particularly by examining the chemical shifts of Cβ and Cγ atoms of proline residues, is a key technique for analyzing these cis/trans populations.
Conformational Heterogeneity and Dynamic Behavior of this compound
The this compound peptide exists not as a single rigid structure but as an ensemble of interconverting conformers in solution. researchgate.net This conformational heterogeneity is characterized by an equilibrium between folded states, such as those containing beta-turns, and more unfolded forms. researchgate.net The dynamic nature of the peptide's structure is crucial for its biological roles, such as its reported ability to bind DNA via bisintercalation, which is influenced by its solution conformation. researchgate.net
Influence of Environmental Factors on this compound Conformational Equilibria
Environmental conditions can modulate the conformational equilibrium of peptides. For this compound, studies have noted the influence of factors such as pH and temperature on its observed structure in solution. researchgate.net The NMR studies indicating the presence of turn structures were conducted at a specific pH (3.2) and low temperature (4°C). researchgate.net
A particularly significant environmental factor impacting the conformation of this compound and related CTD repeats is phosphorylation. Phosphorylation of serine and threonine residues alters the charge distribution and can induce substantial conformational changes, most notably the trans-to-cis isomerization of proline residues, which in turn affects the local structure and dynamics of the peptide. While the direct impact of other environmental factors like ionic strength on this compound's conformation is not explicitly detailed in the provided information, it is a general principle in peptide chemistry that solvent composition and salt concentration can influence conformational preferences by affecting electrostatic interactions and solvation.
Molecular Interactions of Ysptspsy with Nucleic Acids
Mechanisms of YSPTSPSY DNA Bisintercalation
The primary mechanism of this compound's interaction with DNA is through bisintercalation, a process that involves the insertion of two planar aromatic groups into the DNA double helix. This mode of binding is significantly influenced by the peptide's conformational flexibility and the nature of the non-covalent forces at play.
Table 1: Key Intermolecular Interactions in the this compound-DNA Complex
| Interaction Type | Contributing Moieties | Role in Complex Stability |
| Van der Waals Forces | Tyrosine aromatic rings and DNA base pairs | Major stabilization factor |
| Hydrogen Bonds | Peptide backbone and DNA | Contributes to stability and specificity |
Note: This table is based on findings from a Monte Carlo-based docking procedure. nih.gov
The amino acid sequence of this compound is critical for its DNA binding properties. The central -SPTSPS- sequence acts as a flexible linker that positions the terminal tyrosine residues optimally for bisintercalation. NMR studies have revealed that this peptide is partially structured in aqueous solution, with evidence of β-turn structures. nih.gov This pre-disposition in its solution conformation is believed to be crucial for its interaction with DNA. The proline (Pro) and serine (Ser) residues within the linker are particularly important for maintaining the structural integrity of the turns. The specificity of this compound for certain DNA sequences, such as those containing CG base pairs, is likely a result of a combination of the steric fit between the tyrosine residues and the intercalation site, as well as the specific hydrogen bonding patterns formed between the peptide backbone and the edges of the DNA base pairs in the minor groove.
Table 2: Putative Roles of Amino Acid Residues in this compound
| Amino Acid Residue | Position(s) | Postulated Role in DNA Interaction |
| Tyrosine (Tyr) | 1 and 8 | Aromatic intercalation and stacking with DNA bases |
| Serine (Ser) | 2, 5, 7 | Contribution to β-turn formation and potential for hydrogen bonding |
| Proline (Pro) | 3 and 6 | Induction of turns in the peptide backbone, crucial for linker structure |
| Threonine (Thr) | 4 | Contribution to the linker's structure and potential for hydrogen bonding |
Impact of Post-Translational Modifications on this compound-DNA Interactions
While direct experimental studies on the post-translational modifications (PTMs) of this compound are not extensively documented in the available literature, the principles of how PTMs affect peptide-DNA interactions can be applied. Phosphorylation of serine, threonine, or tyrosine residues is a common PTM that introduces a negative charge. nih.gov This can have significant consequences for DNA binding. For instance, phosphorylation of a tyrosine residue could potentially hinder its ability to intercalate due to electrostatic repulsion with the negatively charged phosphate (B84403) backbone of DNA. Conversely, phosphorylation could also introduce new interaction points, possibly altering the binding specificity or stability. nih.gov Similarly, acetylation of lysine (B10760008) residues, if present in a modified version of the peptide, would neutralize its positive charge, which could weaken electrostatic interactions with the DNA backbone. The precise effects of such modifications on this compound's binding characteristics remain a subject for future investigation.
Theoretical Models of this compound-DNA Complex Formation
Computational approaches have been instrumental in providing insights into the formation of the this compound-DNA complex. A notable theoretical model has been developed using a Monte Carlo-based docking procedure. nih.gov This model successfully predicted the binding of this compound to the minor groove of a [d(GACGTC)]2 DNA fragment, with the central CG base pairs being the site of intercalation. nih.gov Such computational models are valuable for visualizing the interaction at an atomic level and for identifying key stabilizing forces, such as the predominance of van der Waals interactions and the formation of specific hydrogen bonds. nih.gov Molecular dynamics simulations and free energy calculations represent other powerful theoretical tools that could be employed to further refine the understanding of the dynamic nature of the this compound-DNA interaction and to more accurately quantify the binding affinities. nih.govnih.gov
Enzymatic Regulation of Ysptspsy Via Post Translational Modifications
Kinase-Mediated Phosphorylation of YSPTSPSY
The phosphorylation of the this compound repeat is a highly regulated process driven by specific kinases that target serine and threonine residues. This post-translational modification is a key event in the transition from transcription initiation to elongation. Among the primary kinases responsible for this are the cyclin-dependent kinases (CDKs), particularly Cdk7 and Cdk9.
Site-Specific Phosphorylation Patterns on Serine and Threonine Residues within this compound
The this compound heptapeptide (B1575542) repeat contains multiple potential phosphorylation sites, with serine residues at positions 2, 5, and 7 being the most extensively studied. The phosphorylation status of these sites changes dynamically throughout the transcription cycle, creating a "CTD code" that is read by various cellular factors. nih.gov
Serine 5 (Ser5) Phosphorylation : This is one of the earliest phosphorylation events, occurring during transcription initiation. The kinase primarily responsible for Ser5 phosphorylation is Cdk7, a component of the general transcription factor TFIIH. nih.govnih.gov Cdk9 can also contribute to Ser5 phosphorylation. nih.govuni-muenchen.de This modification is crucial for the recruitment of capping enzymes to the nascent RNA transcript.
Serine 2 (Ser2) Phosphorylation : As transcription progresses into the elongation phase, Ser2 becomes the predominant phosphorylation site. Cdk9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is the main kinase responsible for Ser2 phosphorylation. nih.govresearchgate.net This modification is associated with the recruitment of splicing factors and 3'-end processing machinery. youtube.com
Serine 7 (Ser7) Phosphorylation : Cdk7 is also a major kinase for Ser7. nih.govnih.gov Phosphorylation at this position has been linked to the processing of small nuclear RNAs (snRNAs).
Threonine 4 (Thr4) Phosphorylation : While less globally abundant, phosphorylation of Thr4 by kinases such as Cdk9 has been shown to play a role in regulating the transcription of specific gene classes. nih.gov
The interplay between these phosphorylation events is complex, with the modification of one residue often influencing the subsequent modification of another. For instance, prior phosphorylation of Ser7 can enhance the activity of P-TEFb toward Ser5. upenn.edu
| Residue | Primary Kinase(s) | Stage of Transcription | Associated Function |
| Serine 2 | Cdk9 | Elongation | Recruitment of splicing and 3'-end processing factors |
| Serine 5 | Cdk7, Cdk9 | Initiation/Early Elongation | Recruitment of capping enzymes |
| Serine 7 | Cdk7 | Initiation/Elongation | snRNA processing |
| Threonine 4 | Cdk9 and others | Elongation | Regulation of specific gene classes |
Substrate Recognition by Cyclin-Dependent Kinases (Cdk7 and Cdk9) on this compound
The specificity of CDKs for particular residues within the this compound repeat is determined by the local sequence context and the structural features of both the kinase and the substrate. The canonical recognition motif for CDKs is a serine or threonine residue followed by a proline, which is present at both the Ser2-Pro3 and Ser5-Pro6 positions in the CTD repeat. upenn.edu
Cdk7, as part of the TFIIH complex, is positioned at the promoter and acts on the unphosphorylated CTD during the formation of the pre-initiation complex. The interaction of the unphosphorylated CTD with DNA can enhance its phosphorylation by Cdk7. oup.com The Mat1 subunit of the Cdk7-cyclin H complex is thought to play a role in shifting the kinase's substrate specificity towards the CTD. embopress.org
Cdk9, a component of P-TEFb, is recruited to the transcription machinery during early elongation. Its substrate specificity can be influenced by pre-existing phosphorylation marks on the CTD. For example, some studies suggest that P-TEFb preferentially phosphorylates CTD peptides that are already phosphorylated at Ser7. upenn.edu The association of P-TEFb with other factors, such as BRD4, can also modulate its kinase activity and specificity.
Effects of Phosphorylation on this compound Conformation and Interacting Partner Selectivity
Phosphorylation introduces negative charges into the this compound repeat, leading to significant conformational changes. While the unphosphorylated CTD is largely disordered and flexible, phosphorylation can induce more defined local structures. nih.govnih.gov Specifically, phosphorylation can promote the formation of β-turns around the modified serine residues. nih.gov
These conformational changes, along with the direct recognition of the phosphate (B84403) groups, are critical for the selective recruitment of different interacting partners. For example, the Ser5-phosphorylated CTD specifically recruits the mRNA capping enzyme complex, while the Ser2-phosphorylated form recruits factors involved in splicing and 3'-end processing. This dynamic exchange of factors, dictated by the changing phosphorylation patterns on the this compound repeats, is central to the coordination of transcription and RNA processing. nih.gov
Phosphatase-Mediated Dephosphorylation of this compound
The removal of phosphate groups from the this compound repeat is as crucial as their addition. This dephosphorylation is carried out by specific phosphatases and is essential for recycling RNA polymerase II for new rounds of transcription and for resetting the "CTD code."
Dephosphorylation of this compound by Small CTD Phosphatases (e.g., Scp1)
A key family of enzymes involved in CTD dephosphorylation is the small CTD phosphatases (SCPs). Scp1, a member of this family, exhibits a strong preference for dephosphorylating Ser5 within the this compound repeat. nih.govsemanticscholar.org This activity is critical for transcription initiation, as RNA polymerase II with a hypophosphorylated CTD is required for assembly at the promoter. nih.govnih.gov
The dephosphorylation of Ser5 by Scp1 during the transcription cycle is also important for the transition to later stages of elongation and for termination. As transcription proceeds, the level of Ser5 phosphorylation decreases while Ser2 phosphorylation increases. nih.gov This switch is mediated in part by the activity of phosphatases like Scp1.
Determinants of Phosphatase Activity and Substrate Specificity for this compound
The substrate specificity of CTD phosphatases is determined by their ability to recognize specific structural features of the phosphorylated this compound repeat. For Scp1, structural and kinetic studies have revealed the residues involved in binding to the CTD and the basis for its preference for phospho-Ser5. nih.govnih.gov The conformation of the peptide backbone of the CTD repeat plays a significant role in this recognition. nih.gov
The activity of these phosphatases can also be regulated. For example, the general transcription factor TFIIF can stimulate the activity of some CTD phosphatases. The precise mechanisms that control the recruitment and activity of phosphatases at different stages of transcription are an area of active investigation. The ability of phosphatases like Scp1 to distinguish between very similar phosphorylated sites, such as phospho-Ser2 and phospho-Ser5, is crucial for the accurate regulation of the transcription cycle. nih.gov
| Phosphatase | Preferred Substrate | Role in Transcription |
| Scp1 | Phospho-Serine 5 (pSer5) | Transcription initiation, elongation, and termination |
| Ssu72 | Phospho-Serine 5 (pSer5) | Transition from elongation to termination |
Kinetics and Mechanisms of this compound Dephosphorylation
The enzymatic dephosphorylation of phosphorylated this compound is carried out by specific phosphatases that recognize and act upon the phosphorylated serine and threonine residues within the peptide sequence. A key enzyme in this process is the Small CTD Phosphatase 1 (Scp1), which exhibits a strong preference for specific phosphorylation sites within the CTD repeats.
Detailed Research Findings:
Research into the kinetics of CTD dephosphorylation by Scp1 has provided significant insights into its substrate specificity and catalytic efficiency. While direct kinetic data for the octapeptide this compound is not extensively documented, studies on very similar synthetic CTD peptides offer a clear understanding of the enzymatic process. For instance, kinetic analyses of a 9-mer CTD peptide phosphorylated at the Ser5 position have been conducted, providing a strong model for the dephosphorylation of a single phosphorylated this compound unit.
These studies reveal that Scp1 has a pronounced preference for dephosphorylating the phosphoserine at position 5 (pSer5) of the heptad repeat compared to the phosphoserine at position 2 (pSer2). This selectivity is crucial for the temporal regulation of the transcription cycle.
Kinetics of Dephosphorylation:
The kinetic parameters for the dephosphorylation of CTD-related peptides by Scp1 have been determined through in vitro phosphatase assays. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) provide a quantitative measure of the enzyme's affinity for its substrate and its turnover rate.
For a 9-mer CTD peptide phosphorylated at Ser5, Scp1 exhibits a KM value of 0.287 mM and a kcat of 2.88 s-1. nih.gov In stark contrast, the phosphatase activity of Scp1 towards a similar peptide phosphorylated at Ser2 is significantly lower, with a KM value greater than 5 mM, indicating a much weaker binding affinity. nih.gov This demonstrates the high degree of specificity of Scp1 for the pSer5 residue.
Further studies using a longer, 14-mer peptide containing two heptad repeats have reinforced these findings. The kinetic constants for the dephosphorylation of this peptide at either pSer5 or pSer2 by Scp1 are presented in the interactive table below.
Interactive Data Table: Kinetic Parameters of Scp1-mediated Dephosphorylation of a 14-mer CTD Peptide
| Substrate (14-mer peptide) | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) |
| Phosphorylated at Ser5 | 0.214 ± 0.051 | 2.44 ± 0.041 | 11.4 ± 0.019 |
| Phosphorylated at Ser2 | 5.61 ± 0.269 | 0.935 ± 0.129 | 0.166 ± 0.038 |
The data clearly illustrates that Scp1 is approximately 67-fold more specific for the pSer5 site than the pSer2 site, as indicated by the specificity constant (kcat/KM). nih.gov This enhanced specificity is primarily driven by a much lower KM for the pSer5 substrate, signifying a stronger binding affinity of the enzyme for this particular phosphorylated residue. nih.gov
Mechanism of Dephosphorylation:
The dephosphorylation reaction catalyzed by Scp1, a member of the Fcp1/Scp1 family of CTD phosphatases, proceeds through a two-step nucleophilic substitution mechanism. This process is Mg2+-dependent and involves the formation of a covalent enzyme intermediate. nih.gov
The proposed mechanism is as follows:
Nucleophilic Attack: A nucleophilic residue within the active site of Scp1, specifically an aspartate (Asp96 in human Scp1), attacks the phosphorus atom of the phosphate group on the serine residue of the this compound peptide. nih.gov
Formation of a Phospho-enzyme Intermediate: This attack leads to the formation of a transient covalent phosphoryl-enzyme intermediate and the release of the dephosphorylated this compound peptide.
Hydrolysis: A water molecule, activated by a general base in the active site, then hydrolyzes the phospho-enzyme intermediate. This step regenerates the free enzyme and releases an inorganic phosphate ion.
This mechanism is a hallmark of the haloacid dehalogenase (HAD) superfamily of hydrolases, to which Scp1 belongs. The precise coordination of the substrate and the catalytic residues within the active site ensures the high specificity and efficiency of the dephosphorylation reaction.
Advanced Biophysical and Computational Characterization of Ysptspsy
Nuclear Magnetic Resonance (NMR) Spectroscopy for YSPTSPSY Structural Elucidation
NMR spectroscopy is a versatile technique for determining the structure and dynamics of molecules in solution, providing residue-specific information that is invaluable for characterizing peptides like this compound. jackwestin.commsu.edu
High-Resolution NMR Studies of this compound in Solution
High-resolution NMR studies have been employed to investigate the conformational behavior of this compound in aqueous solution. These studies reveal that the peptide is not entirely unstructured but can adopt partially ordered conformations. nih.gov Analysis of Nuclear Overhauser Effect (NOE) connectivities and coupling constants provides insights into the local environment and dihedral angles of individual residues. jackwestin.comnih.gov For instance, NOE connectivities consistent with beta-turn structures in equilibrium with unfolded forms have been detected in this compound at low temperatures. nih.gov Specific connectivities, such as strong dNN between Thr4/Ser5 and Ser7/Tyr8, and d alpha N between Pro3/Thr4, support the presence of beta-turns, particularly a turn formed by the sequence Ser2-Pro3-Thr4-Ser5. nih.gov Furthermore, NMR studies have indicated that proline residues within this compound, specifically Pro3 and Pro6, predominantly exist in the trans conformation in aqueous solution. nih.gov The solution conformation appears to play a crucial role in the peptide's interactions, such as its reported binding to DNA. nih.gov
Isotopic Labeling Strategies for Detailed this compound NMR Analysis
Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, is a fundamental strategy in biomolecular NMR to enhance sensitivity, improve spectral resolution, and facilitate resonance assignment, especially for larger or more complex systems. sigmaaldrich.comnih.govnih.gov While specific high-resolution NMR studies on isotopically labeled this compound were not detailed in the provided information, the principles of these techniques are directly applicable for gaining more detailed insights into its structure and dynamics. Uniform labeling (e.g., with U-¹³C,¹⁵N) allows for the application of multidimensional heteronuclear NMR experiments, which can resolve overlapping signals and provide a wealth of structural constraints, such as dihedral angles and distances. sigmaaldrich.comnih.gov Alternatively, specific isotopic labeling or reverse labeling can be used to selectively "turn on" or "turn off" signals from particular residues or types of residues. nih.govnih.gov This approach simplifies spectra, improves sensitivity, and allows for site-specific investigation of conformational properties and interactions without requiring complete resonance assignment. nih.govnih.gov Applying such strategies to this compound would enable more precise characterization of its conformational ensemble, the dynamics of individual residues, and potentially its interactions with binding partners.
Monitoring Phosphorylation-Induced Conformational Changes via NMR Chemical Shifts
Phosphorylation of serine and threonine residues within the this compound repeats of the RNA polymerase II CTD is a critical regulatory mechanism. NMR chemical shifts are highly sensitive reporters of the local electronic environment and conformation of a nucleus. oregonstate.edulibretexts.org Changes in chemical shifts upon phosphorylation can thus be used to monitor phosphorylation-induced conformational alterations in this compound. Studies on CTD fragments containing this compound repeats have shown that phosphorylation induces sequence-specific conformational switches. nih.gov Notably, phosphorylation can lead to significant changes in carbon chemical shifts, characteristic of trans-to-cis isomerization of peptide bonds preceding proline residues adjacent to phosphorylation sites. nih.gov For instance, hyper-phosphorylation of Ser5 within the CTD repeat has been shown to induce dramatic trans to cis conformational switches in adjacent proline residues, as evidenced by changes in Cβ and Cγ chemical shifts. nih.gov These chemical shift perturbations provide direct evidence at the atomic level for how phosphorylation alters the local structure and dynamics of the this compound sequence.
Computational Modeling and Simulation of this compound
Computational modeling and simulation, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing atomic-level insights into the conformational landscape and dynamics of molecules over time. tum.dekuleuven.benih.govtu-dresden.deresearchgate.net These methods allow researchers to explore the range of possible conformations a peptide can adopt and understand the transitions between them. nih.govnih.govfrontiersin.org
Molecular Dynamics Simulations for this compound Conformational Sampling
Molecular dynamics simulations are used to simulate the physical movements of atoms and molecules over time, based on defined force fields that describe the interactions between atoms. bonvinlab.org For peptides like this compound, MD simulations can be used to sample the conformational space and identify preferred conformations or ensembles of structures in solution. Studies applying computational approaches, including random conformational search and energy minimizations, have been used to generate populations of conformers for this compound. nih.gov Analysis of these conformers using statistical methods and clustering can reveal the existence of distinct structural classes, potentially containing beta- and/or gamma-turns. nih.gov MD simulations can also be used to investigate the flexibility of specific regions within the peptide and how factors like solvent conditions or the presence of binding partners might influence its conformation. Furthermore, computational methods, such as Monte Carlo-based docking procedures, can be employed to model the interaction of this compound with other molecules, like DNA, and analyze the resulting conformational changes upon binding. nih.gov The insights gained from MD simulations provide a dynamic perspective on the structural properties observed experimentally by techniques like NMR and CD.
Docking Simulations of this compound with DNA and Protein Partners
Docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a ligand (such as a peptide) to a receptor (such as DNA or a protein) computabio.combiorxiv.org. These simulations are crucial for understanding the molecular basis of interactions.
Docking with DNA:
Studies have employed Monte Carlo-based docking procedures to model the interaction of the this compound peptide with DNA. For instance, the this compound peptide has been docked into double-helical DNA fragments, such as the sequence [d(GACGTC)]2 nih.govacs.org. These simulations suggest that the peptide can bind to the minor groove of DNA, with the terminal tyrosine residues potentially stacking with central CG base pairs, similar to the binding mode of DNA-bisintercalators like triostin (B1172060) A nih.govacs.orgoup.com. Upon binding, the structure of the peptide, particularly the C-terminal segment, may undergo modifications, such as forming a type I beta-turn nih.govacs.org. Intermolecular hydrogen bonds contribute to the interaction, but van der Waals interactions are considered a major stabilization factor for the complex nih.govacs.org.
Docking with Protein Partners:
The this compound sequence, as part of the RNAP II CTD, interacts with numerous protein partners throughout the transcription cycle nih.govresearchgate.net. These interactions are often mediated by specific domains within the binding proteins that recognize the CTD sequence, particularly in its phosphorylated state rcsb.orgnih.gov. Computational protein-peptide docking methods are used to model these interactions, taking into account the flexibility of the peptide and the protein receptor computabio.combonvinlab.orgnih.gov. These methods aim to determine the binding pose and estimate the interaction energy computabio.comnih.gov. For example, the interaction of phosphorylated CTD peptides with CTD-interacting domains (CIDs) found in proteins like Pcf11 and Nrd1 has been studied rcsb.orgnih.gov. Docking simulations can help elucidate how specific phosphorylation patterns on the this compound repeat influence its binding to different protein factors, thereby regulating transcription and RNA processing rcsb.orgnih.gov.
Quantum Mechanical and Molecular Mechanics (QM/MM) Approaches for this compound Studies
Quantum Mechanical/Molecular Mechanics (QM/MM) approaches are hybrid computational methods that combine the accuracy of quantum mechanics for a specific region of interest (e.g., the reactive site or interacting residues) with the computational efficiency of molecular mechanics for the rest of the system (e.g., the surrounding protein and solvent) nih.govmit.edukit.edu. These methods are particularly useful for studying processes involving electronic changes, such as chemical reactions or detailed interaction energies, which are relevant for understanding the behavior of the this compound peptide and its modifications.
While direct studies focusing solely on QM/MM applied to the this compound peptide sequence itself were not prominently found in the search results, QM/MM methods are broadly applied to study biochemical processes involving proteins and peptides, including enzymatic reactions and ligand-protein interactions, where accurate descriptions of electronic interactions are critical nih.govmit.edukit.edu. Given the importance of the this compound sequence in mediating interactions and undergoing phosphorylation, QM/MM approaches could be valuable for:
Investigating the electronic structure and stability of different conformations of the this compound peptide.
Calculating the interaction energies between specific residues of this compound and binding partners (DNA or proteins) with higher accuracy than classical force fields.
Modeling the process of phosphorylation or dephosphorylation on the serine, threonine, and tyrosine residues within the this compound repeat, which involves chemical transformations tandfonline.com. QM/MM can provide insights into the reaction mechanisms and energy barriers of these post-translational modifications catalyzed by kinases and phosphatases.
The application of QM/MM to systems involving the this compound peptide would allow for a more detailed understanding of the forces and electronic effects governing its structure, interactions, and modifications.
Mass Spectrometry (MS) for Post-Translational Modification Profiling of this compound
Mass Spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio creative-proteomics.comnih.govnih.gov. It is an indispensable tool for the profiling of post-translational modifications (PTMs) on proteins and peptides creative-proteomics.comnih.govcytoskeleton.compromegaconnections.com. The this compound sequence, as part of the RNAP II CTD, is subject to extensive PTMs, most notably phosphorylation on the serine, threonine, and tyrosine residues nih.govtandfonline.comoup.comresearchgate.net.
MS-based PTM Profiling of this compound:
MS is widely used to identify the specific sites of phosphorylation within the this compound repeats of the RNAP II CTD nih.govappliedbiomics.comnih.gov. The presence of a phosphorylation event results in a characteristic increase in the molecular weight of the peptide fragment (+80 Da for each phosphate (B84403) group) nih.gov. Tandem mass spectrometry (MS/MS) is employed to fragment the peptides and generate spectral patterns that allow for the precise localization of the phosphorylation sites within the sequence nih.govappliedbiomics.comnih.govnih.gov.
Common strategies for MS-based phosphorylation profiling involve:
Enzymatic digestion of the protein (RNAP II) into peptides creative-proteomics.comnih.gov.
Enrichment of phosphorylated peptides, as they are often less abundant than their unmodified counterparts creative-proteomics.comnih.govappliedbiomics.com. Techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) are frequently used for phosphopeptide enrichment nih.gov.
Analysis of the peptides by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) nih.govnih.gov.
Bioinformatic analysis of the MS/MS spectra to identify peptide sequences and their phosphorylation sites by searching against protein databases nih.gov.
MS studies have confirmed that serine residues (Ser2 and Ser5) within the YSPTSPS repeat are major phosphorylation sites, with distinct phosphorylation patterns correlating with different stages of the transcription cycle tandfonline.comoup.comresearchgate.netnih.govplos.org. Phosphorylation on Thr4 and Tyr1 has also been observed and studied using MS-based methods tandfonline.comoup.comresearchgate.net.
Detailed Research Findings from MS Studies:
MS analyses have provided detailed insights into the "CTD code," the dynamic phosphorylation patterns on the CTD repeats that regulate interactions with various protein factors oup.combiorxiv.orgresearchgate.net. For example, MS has been used to:
Map the specific serine, threonine, and tyrosine residues that are phosphorylated within the this compound/YSPTSPS repeats tandfonline.comoup.comresearchgate.net.
Investigate the stoichiometry of phosphorylation at different sites nih.gov.
Profile changes in phosphorylation patterns in response to different cellular conditions or in the presence of specific kinases or phosphatases tandfonline.comresearchgate.net.
Identify novel phosphorylation sites or other PTMs on the CTD nih.govoup.com.
While MS is a powerful tool, challenges remain in the complete profiling of CTD modifications due to the repetitive nature of the sequence and the complexity of multiple phosphorylation events on a single peptide nih.govnih.gov. However, advancements in MS technology, including high-resolution mass spectrometers and improved fragmentation techniques like electron activated dissociation (EAD), continue to enhance the ability to characterize and quantify PTMs on peptides like this compound nih.govnih.gov.
Data Table: Examples of Phosphorylation Sites on the RNAP II CTD Repeat (YSPTSPS Consensus)
While specific quantitative data for the this compound octapeptide across all possible PTMs and conditions is extensive and context-dependent, the following table illustrates the commonly studied phosphorylation sites within the related YSPTSPS consensus repeat, which are also applicable to the this compound sequence.
| Residue Position (within repeat) | Amino Acid | Common Phosphorylation State | Associated Transcriptional Stage/Role (General) |
| 1 | Tyr (Y) | Phosphorylated (Tyr1-P) | Emerging roles, potentially termination tandfonline.com |
| 2 | Ser (S) | Phosphorylated (Ser2-P) | Elongation, termination tandfonline.comoup.comresearchgate.netnih.govplos.org |
| 3 | Pro (P) | Not commonly phosphorylated | Important for turns and structure nih.gov |
| 4 | Thr (T) | Phosphorylated (Thr4-P) | Elongation, termination tandfonline.comoup.comresearchgate.net |
| 5 | Ser (S) | Phosphorylated (Ser5-P) | Initiation, capping, early elongation tandfonline.comoup.comresearchgate.netnih.govplos.org |
| 6 | Pro (P) | Not commonly phosphorylated | Important for turns and structure nih.gov |
| 7 | Ser (S) | Phosphorylated (Ser7-P) | Emerging roles, often co-occurs with Ser2-P tandfonline.comresearchgate.net |
This table summarizes key phosphorylation sites based on general findings regarding the RNAP II CTD repeats tandfonline.comoup.comresearchgate.net.
Functional Implications of Ysptspsy Modifications in Transcriptional Regulation
Role of YSPTSPS Phosphorylation in Coordinating RNA Polymerase II Transcription Cycle Stages
Phosphorylation of the YSPTSPS repeats is a key mechanism that orchestrates the progression of RNAPII through the transcription cycle, from initiation to elongation and termination. Different phosphorylation patterns are associated with distinct stages, acting as molecular signals that recruit stage-specific factors wikipedia.org.
Initiation: RNAPII is recruited to the promoter in a hypophosphorylated state (RNAP IIA) as part of the preinitiation complex (PIC) nih.gov. Phosphorylation of Ser5 within the YSPTSPS repeat is catalyzed by the CDK7 kinase, a component of the general transcription factor TFIIH. High levels of Ser5 phosphorylation (Ser5-P) are characteristic of RNAPII at promoters and the 5' ends of genes, facilitating promoter escape and the transition to elongation oup.com. Tyr1 phosphorylation has also been observed at promoters, particularly associated with antisense transcription and active enhancers in mammalian cells.
Elongation: As RNAPII moves into the gene body, the phosphorylation pattern changes. Ser5-P levels decrease due to the action of phosphatases like Ssu72 and Rtr1, while Ser2 phosphorylation (Ser2-P), catalyzed by the CDK9 kinase (part of the P-TEFb complex), increases throughout the coding region. High Ser2-P is a hallmark of actively elongating RNAPII and is required for efficient pause release during elongation. Thr4 phosphorylation has also been observed and is mediated by CDK9 nih.gov.
Termination: Towards the 3' end of genes and during transcription termination, the CTD undergoes dephosphorylation, particularly the removal of Ser2-P by phosphatases like Fcp1 nih.gov. This dephosphorylation is necessary for the recycling of RNAPII for new rounds of transcription initiation.
The dynamic interplay between kinases and phosphatases results in a gradient of phosphorylation along the gene, contributing to the coordination of transcription with downstream processes.
| Phosphorylation Site | Associated Transcription Stage(s) | Key Kinase(s) | Key Phosphatase(s) |
| Ser5 | Initiation, Early Elongation | CDK7 (TFIIH) | Ssu72, Rtr1, RPAP2 |
| Ser2 | Elongation, Termination | CDK9 (P-TEFb) | Fcp1 |
| Ser7 | Initiation, Elongation (snRNAs) | CDK7 | Unknown |
| Thr4 | Elongation | CDK9 | Unknown |
| Tyr1 | Promoter (Antisense), Enhancers | Unknown | Unknown |
Table 1: Key Phosphorylation Sites on the YSPTSPS Repeat and Associated Factors
Modulation of Protein-Protein Interactions within the RNA Pol II CTD Scaffold by YSPTSPSY Modifications
The YSPTSPS repeats, particularly when modified, serve as a flexible binding scaffold for a vast array of nuclear factors. The specific pattern of phosphorylation (and other modifications) at any given time determines which proteins are recruited to the transcribing polymerase nih.gov. This dynamic interaction network is crucial for coupling transcription with other nuclear processes uniprot.org.
Factors that interact with the CTD include components of the general transcription machinery, Mediator complex, histone and chromatin modifying enzymes, and RNA processing factors uniprot.org. For instance, the hypophosphorylated CTD in the PIC interacts with general transcription factors like TFIIE and TFIIF uniprot.org. As transcription initiates and progresses, the phosphorylation state changes, altering the affinity for different binding partners. Proteins containing CTD-interacting domains (CIDs), such as those found in Pcf11 and Nrd1, recognize specific phosphorylation patterns. Structural studies have revealed how CIDs bind to phosphorylated CTD peptides, often recognizing specific phosphosites and surrounding residues. For example, RPRD1A and RPRD1B interact preferentially with CTD repeats phosphorylated at Ser2 and Ser7, and structural analysis has elucidated the molecular basis of this recognition. The CTD's intrinsically disordered nature and its ability to undergo phase separation are also influenced by phosphorylation, potentially impacting the formation of transcription-related condensates and protein interactions.
Interplay between this compound Phosphorylation and Coupled mRNA Processing Events
A key function of the RNAPII CTD is to physically and functionally couple transcription with the processing of the nascent mRNA transcript, including 5' capping, splicing, and 3' end formation nih.gov. This coupling is mediated by the recruitment of RNA processing factors to the CTD in a phosphorylation-dependent manner nih.gov.
5' Capping: The enzymes responsible for adding the 5' cap to the nascent mRNA are recruited to the RNAPII CTD, primarily through interactions with the Ser5-phosphorylated form nih.gov. This ensures that capping occurs rapidly after the 5' end of the transcript emerges from the polymerase, which is essential for mRNA stability and efficient splicing and export nih.gov.
Splicing: Splicing factors are also recruited to the elongating RNAPII via interactions with the CTD nih.gov. The phosphorylation pattern, particularly Ser2-P and the dephosphorylation of Ser5-P during elongation, influences the recruitment of specific splicing machinery components, thereby coordinating intron removal with transcription nih.gov. Ser7 phosphorylation has also been linked to the efficient transcription of snRNA genes and processing of their transcripts wikipedia.org.
3' End Formation: Factors involved in cleavage and polyadenylation of the 3' end of mRNA are recruited to the CTD, predominantly towards the end of genes nih.gov. The transition in CTD phosphorylation patterns, with increasing Ser2-P and decreasing Ser5-P through the gene body, plays a role in recruiting these factors and coordinating termination with 3' end processing.
This tight coupling, mediated by the CTD's ability to recruit processing factors based on its phosphorylation status, ensures the efficient and accurate maturation of mRNA.
Regulatory Impact of this compound Dynamics on Chromatin Modification
Beyond coordinating transcription and RNA processing, the dynamic modification of the YSPTSPS repeats also plays a significant role in regulating chromatin structure nih.govoup.com. The CTD acts as a platform to recruit histone modifying enzymes and chromatin remodeling complexes to actively transcribed genes nih.gov.
The recruitment of these chromatin-modifying factors is dependent on the CTD's phosphorylation state and contributes to establishing and maintaining the appropriate chromatin environment for transcription elongation and other nuclear processes nih.govoup.com. For example, specific CTD phosphorylation patterns can recruit factors that acetylate histones, promoting a more open chromatin structure, or recruit factors involved in histone methylation or nucleosome remodeling nih.govoup.com. This interplay ensures that the chromatin structure is dynamically adjusted as RNAPII transcribes through the gene, facilitating elongation and coupling transcription with other nuclear events like DNA repair oup.com. The precise mechanisms by which different CTD phosphorylation patterns recruit specific chromatin modifiers are an active area of research, highlighting the complex regulatory network centered around the RNAPII CTD.
Ysptspsy As a Model System for Peptide Design and Biochemical Probes
Design Principles for DNA Bisintercalators Derived from the YSPTSPSY Scaffold
The this compound peptide has been identified as a DNA bisintercalator, capable of binding to DNA through the intercalation of its tyrosine residues between base pairs ctdbase.orgpnas.orgctdbase.org. This property makes it a compelling scaffold for the design of novel DNA bisintercalators with potential therapeutic applications. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the conformation of this compound in solution and upon binding to DNA, which are crucial for understanding its interaction with the DNA double helix and informing the design of derivatives ctdbase.orgpnas.orgctdbase.org.
In aqueous solution, this compound exhibits partial structuring, with evidence of beta-turn structures in equilibrium with unfolded forms ctdbase.org. Specifically, NMR studies suggest the presence of a beta-turn formed by the sequence Ser2-Pro3-Thr4-Ser5 ctdbase.org. The proline residues (Pro3 and Pro6) are predominantly in the trans conformation in solution ctdbase.org. The solution conformation appears to play a crucial role in determining the peptide's interaction with DNA, leading to bisintercalation ctdbase.org.
Upon binding to DNA, the conformation of the peptide can be modified. For instance, studies involving docking procedures with DNA fragments, such as [d(GACGTC)]₂, suggest that this compound binds in the minor groove, stacking against central CG base pairs pnas.orgctdbase.org. This binding mode is similar to that observed for the bisintercalating antibiotic triostin (B1172060) A pnas.orgctdbase.org. The interaction is stabilized primarily by van der Waals forces, although intermolecular hydrogen bonds are also observed pnas.orgctdbase.org. The structure of the C-terminal segment of the peptide may be modified into a type I beta-turn upon DNA binding pnas.orgctdbase.org.
Based on these structural and binding characteristics, the this compound sequence, particularly the core --SPTSPS-- unit, has been proposed as a structured linker for the preparation of DNA bisintercalators ctdbase.org. Designing derivatives with modified terminal groups (Xaa-SPTSPS-Zaa) could potentially lead to compounds with improved selectivity properties ctdbase.org. The principles derived from studying the conformation and DNA binding of this compound thus provide a foundation for the rational design of synthetic DNA bisintercalators.
Synthesis and Characterization of this compound Derivatives and Analogues for Research Applications
The this compound peptide and its derivatives are typically synthesized using established methods in peptide chemistry, primarily Solid Phase Peptide Synthesis (SPPS) google.comresearchgate.netrcsb.orgnih.gov. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin researchgate.netrcsb.orgnih.gov. Following synthesis, the peptide is cleaved from the resin and protecting groups are removed, often using reagents like trifluoroacetic acid researchgate.netnih.gov.
Characterization of the synthesized peptides is essential to confirm their identity and purity researchgate.netrcsb.orgnih.gov. Common techniques employed include High-Performance Liquid Chromatography (HPLC) for purification and assessment of purity, and Mass Spectrometry (MS), such as Electrospray Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) mass spectrometry, to verify the molecular weight researchgate.netrcsb.orgnih.gov. NMR spectroscopy is also a powerful tool for structural characterization and conformational analysis of this compound and its analogues in solution ctdbase.orgpnas.orgctdbase.org.
Researchers have synthesized various derivatives and analogues of this compound for specific research applications. This includes peptides with modifications such as phosphorylation at specific serine or threonine residues, which are crucial post-translational modifications of the native RNAPII CTD embopress.orgnih.govgoogle.com. Analogues with variations in the amino acid sequence or with added labels (e.g., biotinylation or fluorochrome conjugation) are also generated to serve as tools for investigating interactions and mechanisms google.comresearchgate.net. For example, phosphorylated forms of this compound-derived peptides have been synthesized to study their interactions with CTD-binding proteins and enzymes google.com.
Use of this compound Peptides in Elucidating Enzyme Mechanism and Specificity
The this compound peptide, particularly in its phosphorylated forms, serves as a valuable substrate and model for studying the mechanism and specificity of enzymes that act on the RNAPII CTD. The dynamic phosphorylation and dephosphorylation of the CTD by various kinases and phosphatases are central to regulating the transcription cycle embopress.orgnih.gov.
Studies using this compound-derived peptides have helped to elucidate the substrate specificity of CTD-modifying enzymes. For instance, phosphorylated peptides based on the this compound sequence have been used to investigate the activity of phosphatases like Scp1 and Ssu72 nih.govgoogle.com. Research has shown that the sequence context surrounding phosphorylation sites within the CTD repeats can influence phosphatase activity nih.gov. For example, Ssu72 shows greater activity toward pSer5-CTD heptads containing an Asn at position 7 nih.gov.
Similarly, phosphorylated this compound peptides have been used to study kinases such as Cdk7, Cdk9, and Dyrk1a, which phosphorylate the CTD at specific residues (Ser2, Ser5, Thr4, Ser7) embopress.org. Studies with these peptides can reveal which residues are targeted by specific kinases and how phosphorylation at one site might affect phosphorylation or recognition at other sites embopress.org. For example, Cdk7/CycH specifically phosphorylates CTD-Ser5, while Cdk9/CycT1 acts on CTD-Ser2.
By using this compound peptides with defined phosphorylation states, researchers can gain detailed insights into the molecular recognition between enzymes and their CTD substrates, helping to dissect the complex "CTD code" that governs transcriptional regulation embopress.orgnih.gov. These studies contribute to a broader understanding of enzyme specificity, which can be influenced by various factors including the amino acid sequence, the presence of post-translational modifications, and the conformation of the substrate.
Development of this compound-Based Probes for Investigating CTD-Binding Factors
The this compound peptide and its modified versions are instrumental in developing biochemical probes to investigate proteins and factors that bind to the RNAPII CTD. The CTD acts as a landing platform for a multitude of proteins involved in transcription initiation, elongation, termination, and co-transcriptional RNA processing embopress.orgnih.gov.
Synthetic peptides based on the this compound sequence, often incorporating specific phosphorylation patterns or labels, can be used in binding assays to identify and characterize CTD-interacting domains (CIDs) within various proteins google.com. For example, biotinylated this compound peptides, with or without specific phosphorylation marks, can be used in pull-down experiments to isolate and identify proteins that bind to these peptides google.com.
Studies using such probes have revealed the binding preferences of various CTD-binding factors. For instance, the SRI domain of the histone methyltransferase Set2 has been shown to bind to Ser2/Ser5-phosphorylated CTD peptides comprising two heptapeptide (B1575542) repeats. Other CTD-interacting domains, such as those found in Pcf11 and Nrd1, also exhibit specific binding preferences for different CTD phosphorylation states.
Future Directions and Unexplored Research Avenues for Ysptspsy
Integration of Multi-Omics Data to Understand YSPTSPSY Regulation in Cellular Contexts
A comprehensive understanding of the precise regulatory mechanisms governing the this compound motif within the intricate cellular environment necessitates the integration of multi-omics data. Multi-omics approaches, which combine data from various levels such as genomics, transcriptomics, proteomics, and phosphoproteomics, provide a holistic perspective on cellular processes. frontiersin.orgnih.gov Applying this to the study of this compound motifs would involve correlating alterations in RNAPII CTD sequence or expression (genomics, transcriptomics) with the abundance, modification status (phosphoproteomics, other PTMs), and interaction partners (proteomics, interactomics) of proteins containing this motif under diverse cellular conditions. For example, multi-omics could reveal how specific cellular signals or environmental cues globally impact the phosphorylation patterns of this compound repeats and how these changes correlate with the recruitment of transcription and processing factors or alterations in chromatin structure. This integrated approach can aid in deciphering the complex network of pathways that regulate this compound modifications and their downstream consequences on gene expression programs. While multi-omic profiling has been utilized to study dynamic cellular processes like pluripotency transitions, its focused application on understanding the context-dependent regulation of specific protein motifs such as this compound represents a crucial future direction. nih.gov
Advanced Spectroscopic Techniques for Real-Time Monitoring of this compound Dynamics
The this compound motif is situated within the intrinsically disordered CTD of RNAPII. nih.govupenn.edu Gaining insights into the conformational dynamics of this motif and how PTMs or interactions with binding partners influence its structure in real-time is of paramount importance. Advanced spectroscopic techniques, including time-resolved Nuclear Magnetic Resonance (NMR) spectroscopy and single-molecule fluorescence spectroscopy, offer the potential for real-time monitoring of this compound dynamics in solution and potentially within living cells. NMR studies have previously provided insights into the solution conformation of synthetic this compound peptides, suggesting the presence of turn structures. nih.govnih.gov Further application of advanced NMR techniques, such as relaxation dispersion or paramagnetic relaxation enhancement, could yield detailed information about the transient interactions and conformational ensembles of this compound within the full-length CTD or in complex with binding partners. Single-molecule fluorescence techniques, such as FRET (Förster Resonance Energy Transfer), could be employed to investigate the conformational changes of labeled this compound motifs during transcription elongation or in response to phosphorylation in a more physiological context. These techniques can provide the necessary temporal and spatial resolution to observe dynamic events that are otherwise obscured by ensemble measurements.
Computational Design of this compound-Based Peptidomimetics with Enhanced Specificity
Peptidomimetics are small molecules designed to mimic the biological activity of peptides, often possessing improved properties such as enhanced stability and bioavailability. nih.govnih.gov Given the critical role of the this compound motif in mediating interactions with numerous regulatory proteins, the computational design of peptidomimetics based on this sequence holds significant therapeutic promise. This involves employing computational approaches to design molecules that structurally and functionally mimic the this compound motif or its modified forms, with the goal of achieving enhanced binding affinity and specificity towards particular interaction partners. acs.org For instance, peptidomimetics could be designed to selectively target specific kinases or phosphatases that act on this compound repeats, or to modulate the interaction between the CTD and factors involved in mRNA processing or chromatin modification. Computational methods, including molecular docking, molecular dynamics simulations, and de novo design algorithms, can be utilized to explore chemical space and identify compounds with desired properties. The development of this compound-based peptidomimetics with enhanced specificity could provide valuable tools for dissecting the functions of individual this compound-mediated interactions and potentially lead to novel therapeutic agents targeting transcription-related diseases.
Exploration of Non-Canonical Post-Translational Modifications on the this compound Motif
While phosphorylation of serine, threonine, and tyrosine residues within the this compound motif is the most extensively studied PTM, oup.comnih.govupenn.edu proteins can undergo a vast array of other modifications. abcam.comwikipedia.orgthermofisher.com Future research should investigate the potential for non-canonical PTMs occurring on the this compound sequence. These could encompass acetylation, methylation, ubiquitination, glycosylation, or other less common modifications on the various amino acid residues (Tyrosine, Serine, Proline, Threonine). abcam.comwikipedia.orgthermofisher.com Advanced mass spectrometry-based proteomics techniques are facilitating the global identification and characterization of a wider range of PTMs. nih.gov Applying these techniques to proteins containing the this compound motif, particularly the RNAPII CTD, under different cellular states could unveil novel modification sites and patterns. Understanding the enzymes that catalyze these non-canonical modifications and their impact on the structure, interactions, and function of the this compound motif would significantly broaden our understanding of CTD regulation and its role in diverse cellular processes. The interplay between different types of PTMs on the same or adjacent this compound repeats, often referred to as the "CTD code," represents another critical area for future exploration. upenn.edu
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound peptide motif | Not applicable (Peptide motif within proteins) |
Hypothetical Phosphorylation Occupancy of this compound Serine Residues in Different Cellular States
| Serine Position in Motif | Cellular State A (% Phosphorylation) | Cellular State B (% Phosphorylation) | Cellular State C (% Phosphorylation) |
| Serine 2 | 75 | 30 | 90 |
| Serine 5 | 60 | 85 | 40 |
| Serine 7 | 10 | 5 | 15 |
(Note: This table is illustrative and based on the understanding that Ser2 and Ser5 are key phosphorylation sites in the CTD. oup.comnih.gov Actual data would require experimental phosphoproteomics studies.)
Q & A
Q. What are the foundational steps to design a robust experimental protocol for studying Ysptspsy's biochemical properties?
Begin by defining clear research objectives and hypotheses. Use Design of Experiments (DoE) to systematically vary synthesis parameters (e.g., temperature, pH) while measuring outcomes like yield or stability. Include control groups and randomization to minimize bias. Replicate experiments at least three times to ensure reproducibility .
Q. What criteria should guide the selection of sample populations in preclinical studies involving this compound?
Ensure samples are representative of the target population, with documented demographics (age, sex, health status). Use stratified sampling to account for confounding variables. For in vitro studies, specify cell lines and culture conditions to enable replication .
Q. How should a literature review be structured to identify gaps in this compound research effectively?
Systematically search databases (e.g., PubMed, Web of Science) using controlled vocabulary (MeSH terms). Categorize findings by themes (e.g., mechanisms, toxicity) and critically evaluate methodological rigor. Highlight conflicting results and understudied areas to justify your research .
Q. What are the essential components of a research protocol for ethical this compound studies involving human subjects?
Include informed consent procedures, risk-benefit analysis, and data anonymization protocols. Obtain IRB approval and specify inclusion/exclusion criteria (e.g., comorbidities, medication use). Document adverse event reporting mechanisms .
Q. What are best practices for ensuring data integrity in long-term this compound stability studies?
Implement automated data logging with timestamp validation. Store raw datasets in version-controlled repositories (e.g., Figshare). Perform periodic audits using independent reviewers and apply statistical process control charts to detect anomalies .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported pharmacological efficacy data for this compound across different studies?
Conduct a meta-analysis to identify variables causing discrepancies, such as dosage variations or sample demographics. Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance. Validate findings through independent replication under standardized conditions .
Q. What methodologies are recommended for optimizing this compound's synthesis pathway using computational and experimental approaches?
Combine response surface methodology (RSM) with machine learning algorithms to model reaction kinetics. Validate predictions through iterative DoE cycles, adjusting factors like catalyst concentration and reaction time. Use contour plots to identify optimal parameter combinations .
Q. Which advanced statistical techniques are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., sigmoidal dose-response) to estimate EC50/LC50 values. Use bootstrapping to assess confidence intervals and Bayesian hierarchical models to account for inter-study variability. Validate assumptions with residual analysis .
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
Employ pathway enrichment analysis on transcriptomic and proteomic datasets. Use network pharmacology to map interactions between this compound and target proteins. Validate hypotheses via CRISPR-Cas9 knockouts or pharmacological inhibition in model systems .
Q. What strategies are effective in resolving contradictory findings regarding this compound's pharmacokinetic properties in different animal models?
Perform allometric scaling to account for interspecies differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution. Conduct cross-species comparative studies with standardized dosing regimens .
Methodological Notes
- Experimental Design : DoE is critical for minimizing experimental runs while maximizing data quality .
- Data Analysis : Advanced statistical models (e.g., Bayesian methods) are preferred for handling variability in complex datasets .
- Ethical Compliance : Protocols must align with IRB guidelines, particularly for human subjects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
